Fusidic acid sodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

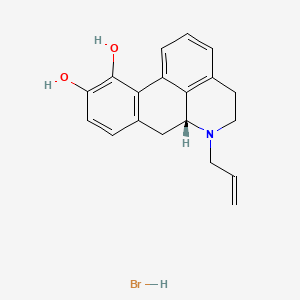

Fusidic acid sodium, also known as sodium fusidate, is a sodium salt form of fusidic acid, a steroid antibiotic. Fusidic acid is derived from the fermentation of the fungus Fusidium coccineum. It is primarily used to treat bacterial infections, particularly those caused by Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). This compound is available in various formulations, including creams, ointments, eye drops, tablets, and injections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of fusidic acid sodium involves the following steps :

Dissolution: Fusidic acid is dissolved in a low alcohol solution, such as ethanol or methanol, to obtain a fusidic acid solution.

Neutralization: The fusidic acid solution is then neutralized with a sodium hydroxide solution or sodium bicarbonate solution to form sodium fusidate.

Crystallization: Ethyl acetate is added to the sodium fusidate solution to induce crystallization. The resulting sodium fusidate crystals are collected by filtration.

Drying: The collected crystals are dried to obtain the final product, this compound.

Industrial Production Methods

The industrial production of this compound follows a similar process but on a larger scale. The process involves the use of large fermentation tanks for the production of fusidic acid, followed by the steps of dissolution, neutralization, crystallization, and drying. The solvents used in the process are often recycled to reduce production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Fusidic acid sodium undergoes various chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted this compound molecules with altered biological activities .

Scientific Research Applications

Fusidic acid sodium has a wide range of scientific research applications, including :

Chemistry: It is used as a model compound for studying the structure-activity relationships of steroid antibiotics.

Biology: this compound is used to study bacterial protein synthesis and the mechanisms of antibiotic resistance.

Medicine: It is extensively used in clinical research for the treatment of bacterial infections, particularly those caused by resistant strains of Staphylococcus aureus.

Industry: this compound is used in the formulation of various pharmaceutical products, including topical creams, ointments, and eye drops.

Mechanism of Action

Fusidic acid sodium exerts its antibacterial effects by inhibiting bacterial protein synthesis. It specifically targets the elongation factor G (EF-G) on the bacterial ribosome, preventing the translocation step during protein synthesis. This inhibition effectively halts bacterial growth and allows the immune system to clear the infection .

Comparison with Similar Compounds

Fusidic acid sodium is unique among steroid antibiotics due to its specific mechanism of action and its effectiveness against methicillin-resistant Staphylococcus aureus. Similar compounds include :

Erythromycin: Another antibiotic that inhibits bacterial protein synthesis but targets a different site on the ribosome.

Clindamycin: An antibiotic that also inhibits protein synthesis but has a broader spectrum of activity.

Vancomycin: A glycopeptide antibiotic used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus.

This compound is particularly valued for its effectiveness against resistant strains of bacteria and its ability to be used in combination with other antibiotics to prevent resistance development .

Properties

Molecular Formula |

C31H47NaO6 |

|---|---|

Molecular Weight |

538.7 g/mol |

IUPAC Name |

sodium;(2E)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate |

InChI |

InChI=1S/C31H48O6.Na/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);/q;+1/p-1/b26-20+;/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31?;/m0./s1 |

InChI Key |

HJHVQCXHVMGZNC-SJEUXBRASA-M |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4C3(C[C@@H](/C4=C(\CCC=C(C)C)/C(=O)[O-])OC(=O)C)C)O)C.[Na+] |

Canonical SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)[O-])OC(=O)C)C)O)C.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl-hydroxyphosphoryl] phosphate](/img/structure/B10763317.png)

![(2S,3S)-2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione](/img/structure/B10763331.png)

![[2-[(Hydroxy-oxidophosphoryl)oxymethyl]-5-(6-methylaminopurin-9-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B10763347.png)

![disodium;(2S)-3-(1H-indol-3-yl)-2-[[(2S)-4-methyl-2-[[oxido-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]pentanoyl]amino]propanoate](/img/structure/B10763360.png)

![tetrasodium;[(2R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B10763362.png)

![azane;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate;hydrate](/img/structure/B10763371.png)

![[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2R)-3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B10763373.png)

![22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride](/img/structure/B10763385.png)